3-[(4-Chlorophenyl)methyl]-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-[(4-Chlorophenyl)methyl]-1-phenylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4-chlorobenzyl chloride with 1-phenylpyrrolidine-2,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-1-phenylpyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Investigated for its potential as a histone deacetylase inhibitor.
Uniqueness
3-[(4-Chlorophenyl)methyl]-1-phenylpyrrolidine-2,5-dione is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14ClNO2 |
---|---|
Molecular Weight |
299.7 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14ClNO2/c18-14-8-6-12(7-9-14)10-13-11-16(20)19(17(13)21)15-4-2-1-3-5-15/h1-9,13H,10-11H2 |
InChI Key |
UNMOXODEGXPLOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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